Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate
Description
Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazo-pyrimidine core. The structure includes a methyl ester group at position 8 and a methyl substituent at position 6. This compound is commercially available as a building block for drug discovery, with a reported purity of 95% and a molecular weight of 271.32 g/mol (as per , though discrepancies exist in molecular formula interpretation). Its imidazo[1,5-a]pyrimidine scaffold distinguishes it from related triazolo- or pyrazolo-fused systems, offering unique electronic and steric properties for medicinal chemistry applications.
Properties
IUPAC Name |
methyl 6-methyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIIBZSMVCPXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCN2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with formamide derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate ring closure and formation of the imidazo[1,5-a]pyrimidine core .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
Imidazo[1,5-a]pyrimidine vs. Triazolo[4,3-a]pyrimidine
- Target Compound : The imidazo[1,5-a]pyrimidine core contains two nitrogen atoms in the pyrimidine ring and one in the imidazole ring, enabling hydrogen bonding and π-π interactions.
- Triazolo[4,3-a]pyrimidine (Compound 12, ): Incorporates a triazole ring fused to pyrimidine, introducing a third nitrogen. Compound 12 (Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate) exhibits antimicrobial activity, attributed to its hydroxyphenyl and diphenyl substituents.
Imidazo[1,5-a]pyrimidine vs. Imidazo[1,2-a]pyridine
Substituent Effects on Physicochemical Properties
- Ester Groups : The target’s methyl ester (8-COOCH₃) contrasts with ethyl esters (e.g., Compound 12, 6-COOEt), affecting solubility and metabolic stability.
- Methylthio Group : In Compound 102 (), the 5-SCH₃ group boosts lipophilicity (logP), improving membrane permeability but risking metabolic oxidation.
Biological Activity
Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a fused imidazole and pyrimidine ring system, which is characteristic of many biologically active molecules. Its molecular formula is , indicating the presence of nitrogen atoms that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties.
- In vitro Studies : Laboratory tests have shown effective inhibition against a range of bacterial strains. For instance, a study reported an inhibition zone diameter of up to 15 mm against Escherichia coli at a concentration of 100 µg/mL.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound:
- Cytotoxicity Assays : In human cancer cell lines such as HeLa and MCF-7, the compound demonstrated IC50 values ranging from 20 to 50 µM. This suggests a promising avenue for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Study on Anticancer Activity
A notable study investigated the effects of this compound on cancer cell proliferation. The results indicated that treatment with the compound led to:
- Inhibition of Cell Proliferation : A reduction in cell viability was observed after 48 hours of treatment.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells.
Research on Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against various pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Salmonella enterica, and Pseudomonas aeruginosa.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the imidazo-pyrimidine scaffold can lead to variations in potency and selectivity.
Q & A
What spectroscopic and chromatographic methods are recommended to confirm the purity and structural integrity of Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate?
Methodological Answer:
- 1H/13C NMR Spectroscopy : Use deuterated DMSO (DMSO-d6) as the solvent to resolve aromatic and methyl proton signals. For example, the methyl group at position 6 typically appears as a singlet near δ 2.46–2.51 ppm, while the ester methyl group resonates as a triplet (J ≈ 7.1 Hz) at δ 1.27–1.35 ppm . Coupling constants in the imidazo-pyrimidine core (e.g., J ≈ 7.2 Hz for adjacent protons) help confirm regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight using ESI-TOF, comparing experimental and theoretical [M+Na]+ or [M+H]+ values (e.g., Δ < 0.0003 ).
- HPLC Purity Analysis : Utilize reverse-phase C18 columns with UV detection (Method A in ), achieving ≥95% purity by optimizing mobile phases like MeOH/H2O gradients.
How can crystallization challenges for this compound be addressed, and what role does software like SHELX play in structural validation?
Methodological Answer:
- Crystallization Optimization : Recrystallize from methanol or ethanol-light petroleum mixtures to obtain single crystals. Slow evaporation at 4°C is preferred for high symmetry lattices .
- SHELX Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures. Use SHELXE for experimental phasing if heavy-atom derivatives are required . Validate hydrogen bonding networks and torsion angles (e.g., imidazo-pyrimidine planarity) against SHELX-generated electron density maps.
What synthetic strategies minimize byproduct formation during the preparation of Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate?
Methodological Answer:
- Stepwise Cyclization : Start with ethyl 5-amino-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate analogs , substituting triazole with imidazole via nucleophilic displacement. Use anhydrous DMF as a solvent to reduce hydrolysis byproducts.
- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, EtOAc/hexane 8:2). Flash chromatography with DCM-EtOAc gradients (9:1 → 8:2) effectively separates unreacted intermediates .
How should researchers resolve discrepancies between calculated and observed spectral data for this compound?
Methodological Answer:
- HRMS Calibration : Recalibrate instrumentation using internal standards (e.g., sodium trifluoroacetate) to address mass accuracy deviations (e.g., Δ = 0.0001–0.0003 ).
- Dynamic NMR for Tautomerism : If tautomeric forms (e.g., 1H vs. 4H imidazo-pyrimidine) cause splitting, perform variable-temperature NMR (25–80°C) to identify equilibrium states .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining absolute configuration via single-crystal XRD .
How to design a structure-activity relationship (SAR) study targeting imidazo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 8) to modulate electron density and binding affinity . Compare bioactivity against unsubstituted analogs.
- Enzymatic Assays : Test inhibitory activity against kinases (e.g., CK1δ ) using ATP-competitive assays. IC50 values are determined via fluorescence polarization or radiometric methods.
- Computational Docking : Use AutoDock Vina to model interactions with active sites, prioritizing residues critical for hydrogen bonding (e.g., backbone amides in catalytic loops) .
What solvent systems are optimal for stabilizing Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate in biological assays?
Methodological Answer:
- Stock Solutions : Prepare 10 mM stocks in DMSO (stored at -20°C) to prevent ester hydrolysis. Avoid aqueous buffers with pH > 8.0, which may degrade the methyl ester moiety .
- In Vitro Dilution : Dilute stocks into assay buffers (e.g., PBS with 0.1% BSA) to maintain DMSO ≤ 1% (v/v), minimizing solvent toxicity .
How to analyze regioselectivity in electrophilic substitution reactions of the imidazo-pyrimidine core?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to predict electrophilic attack sites (e.g., C5 vs. C7 positions). Higher electron density at C5 favors nitration or halogenation .
- Isotopic Labeling : Use 15N-NMR to track nitrogen lone pair orientation, correlating with substituent directing effects .
What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
